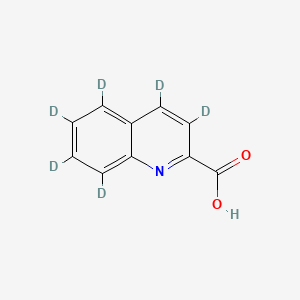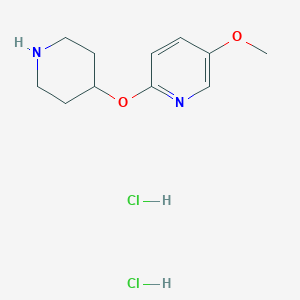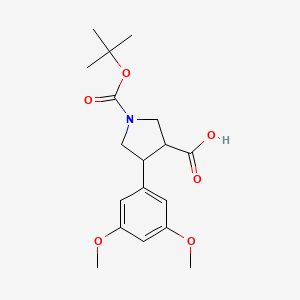
Quinaldic-d6 Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Quinaldic-d6 Acid, also known as quinoline-2-carboxylic acid, is a deuterated form of quinaldic acid. This compound belongs to the class of organic compounds known as quinoline carboxylic acids, which are quinolines substituted by a carboxyl group at one or more positions. This compound is particularly significant in scientific research due to its unique properties and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Quinaldic-d6 Acid typically involves the deuteration of quinaldic acid. One common method is the microwave-assisted preparation of substituted anilides of quinaldic acid. This method involves the use of microwave irradiation to facilitate the reaction, which is known for its efficiency and reduced reaction times .
Industrial Production Methods
Industrial production of this compound may involve eco-efficient methods such as the synthesis from furfural. This method includes three steps: (i) synthesis of ethyl 4,4-diethoxycrotonate through photooxidation of furfural and consecutive ring-opening alcoholysis; (ii) cyclization of ethyl 4,4-diethoxycrotonate with aniline; and (iii) hydrolysis of the resulting product to obtain this compound .
Analyse Des Réactions Chimiques
Types of Reactions
Quinaldic-d6 Acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline-2,3-dicarboxylic acid.
Reduction: Reduction reactions can convert it into quinoline derivatives.
Substitution: It can undergo substitution reactions, particularly at the carboxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like thionyl chloride for converting the carboxyl group into an acyl chloride.
Major Products
The major products formed from these reactions include various quinoline derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and other organic compounds.
Applications De Recherche Scientifique
Quinaldic-d6 Acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Mécanisme D'action
The mechanism of action of Quinaldic-d6 Acid involves its interaction with molecular targets such as the p53 tumor suppressor. It has been shown to modify the expression and phosphorylation of p53 protein, leading to its antiproliferative effects in cancer cells . Additionally, it may interact with other cellular pathways involved in cell growth and apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinaldic Acid: The non-deuterated form of Quinaldic-d6 Acid.
Kynurenic Acid: Another tryptophan metabolite with similar physiological and pathological roles.
Quinolinic Acid: An agonist at N-methyl-D-aspartate receptors, involved in neurotoxicity and disease relevance.
Uniqueness
This compound is unique due to its deuterated nature, which provides distinct advantages in research applications, such as improved stability and reduced metabolic degradation. This makes it a valuable tool in studies involving metabolic pathways and drug development.
Propriétés
Formule moléculaire |
C10H7NO2 |
|---|---|
Poids moléculaire |
179.20 g/mol |
Nom IUPAC |
3,4,5,6,7,8-hexadeuterioquinoline-2-carboxylic acid |
InChI |
InChI=1S/C10H7NO2/c12-10(13)9-6-5-7-3-1-2-4-8(7)11-9/h1-6H,(H,12,13)/i1D,2D,3D,4D,5D,6D |
Clé InChI |
LOAUVZALPPNFOQ-MZWXYZOWSA-N |
SMILES isomérique |
[2H]C1=C(C(=C2C(=C1[2H])C(=C(C(=N2)C(=O)O)[2H])[2H])[2H])[2H] |
SMILES canonique |
C1=CC=C2C(=C1)C=CC(=N2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![9-[[2-(tert-butylamino)acetyl]amino]-4,7-bis(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;hydrate](/img/structure/B12309700.png)


![rac-(3aR,6aR)-3a-(trifluoromethyl)-hexahydro-2H-1lambda6-thieno[2,3-c]pyrrole-1,1-dione, cis](/img/structure/B12309737.png)
![4'-bis(3,5-ditert-butylphenyl)phosphanyl-N-(pyridin-2-ylmethyl)-3,3'-spirobi[1,2-dihydroindene]-4-amine](/img/structure/B12309743.png)
![{hexahydro-2H-cyclopenta[b]furan-3a-ylmethyl}(methyl)amine hydrochloride, cis](/img/structure/B12309752.png)

![2-[8-(Benzyloxy)imidazo[1,2-a]pyridin-2-yl]ethan-1-amine dihydrochloride](/img/structure/B12309755.png)
![Rac-ethyl 2-[(3R,4R)-1-oxaspiro[2.5]octan-4-yl]acetate](/img/structure/B12309765.png)

